molecular formula C8H3F4N3 B14323725 4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine CAS No. 111305-19-2

4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine

Cat. No.: B14323725
CAS No.: 111305-19-2
M. Wt: 217.12 g/mol
InChI Key: KCTPOEJPEQGHLL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine is a fluorinated derivative of isoindoline, characterized by the presence of four fluorine atoms and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine typically involves the fluorination of isoindoline derivatives. One common method includes the reaction of isoindoline with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. This method is advantageous due to its mild reaction conditions and high selectivity for fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of scalable fluorination techniques, such as electrochemical fluorination, can also be employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the imino group to an amino group, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted isoindoline derivatives

Scientific Research Applications

4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine involves its interaction with molecular targets through its imino and fluorine groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions. The compound’s fluorine atoms enhance its binding affinity and specificity towards target molecules, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrafluoro-1-hydroxy-1H-isoindol-3-amine
  • 4,5,6,7-Tetrafluoro-1-methyl-1H-isoindol-3-amine
  • 4,5,6,7-Tetrafluoro-1-ethyl-1H-isoindol-3-amine

Uniqueness

4,5,6,7-Tetrafluoro-1-imino-1H-isoindol-3-amine is unique due to its imino group, which imparts distinct reactivity compared to its hydroxy, methyl, and ethyl analogs. The presence of multiple fluorine atoms also enhances its chemical stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

111305-19-2

Molecular Formula

C8H3F4N3

Molecular Weight

217.12 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-3-iminoisoindol-1-amine

InChI

InChI=1S/C8H3F4N3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11/h(H3,13,14,15)

InChI Key

KCTPOEJPEQGHLL-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=N)N=C2N

Origin of Product

United States

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